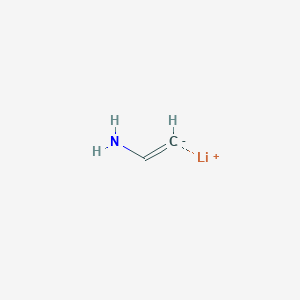
lithium;ethenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;ethenamine, also known as lithium ethylamine, is an organic compound that combines lithium with ethenamine. This compound is of significant interest in various fields of chemistry due to its unique properties and potential applications. Lithium, a highly reactive alkali metal, and ethenamine, an organic compound with an amine group, together form a compound that exhibits interesting chemical behaviors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lithium;ethenamine can be synthesized through several methods. One common method involves the reaction of lithium with ethenamine under controlled conditions. The reaction typically requires an inert atmosphere to prevent oxidation and moisture interference. The reaction can be represented as: [ \text{Li} + \text{CH}_2=\text{CHNH}_2 \rightarrow \text{LiCH}_2=\text{CHNH}_2 ]
Industrial Production Methods
Industrial production of this compound often involves the use of lithium metal and ethenamine in large-scale reactors. The process requires stringent control of temperature and pressure to ensure high yield and purity. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) to facilitate the reaction and stabilize the product.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;ethenamine undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amine compounds.
Substitution: The compound can participate in substitution reactions where the lithium atom is replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogens and other electrophiles can be used in substitution reactions.
Major Products Formed
Oxidation: Produces lithium oxide and other oxidized derivatives.
Reduction: Results in simpler amines and lithium hydride.
Substitution: Forms various substituted amine compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Lithium;ethenamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential effects on biological systems and as a tool in biochemical studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of mood disorders.
Industry: Utilized in the production of advanced materials and as a component in lithium-ion batteries.
Mecanismo De Acción
The mechanism of action of lithium;ethenamine involves its interaction with various molecular targets and pathways. In biological systems, it is believed to modulate neurotransmitter activity and influence second messenger systems. This compound can inhibit enzymes such as glycogen synthase kinase-3 (GSK-3) and inositol monophosphatases, which play roles in cellular signaling and neuroprotection .
Comparación Con Compuestos Similares
Similar Compounds
Ethylamine (Ethanamine): Similar in structure but lacks the lithium component.
Methylamine: Another simple amine with similar reactivity but different applications.
Propylamine: A longer-chain amine with comparable chemical properties.
Uniqueness
Lithium;ethenamine is unique due to the presence of lithium, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
827022-91-3 |
|---|---|
Fórmula molecular |
C2H4LiN |
Peso molecular |
49.0 g/mol |
Nombre IUPAC |
lithium;ethenamine |
InChI |
InChI=1S/C2H4N.Li/c1-2-3;/h1-2H,3H2;/q-1;+1 |
Clave InChI |
ZGBPFOSCSMIEOV-UHFFFAOYSA-N |
SMILES canónico |
[Li+].[CH-]=CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















